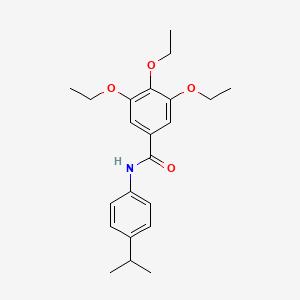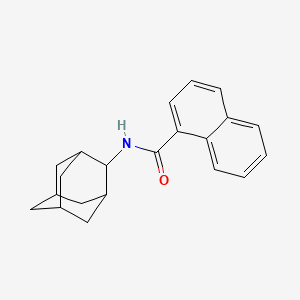![molecular formula C21H20N2O3S B3552256 N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3552256.png)
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a γ-secretase inhibitor that has been shown to have promising results in the treatment of Alzheimer's disease and cancer.
Mecanismo De Acción
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide works by inhibiting the activity of γ-secretase and the Notch signaling pathway. γ-secretase is an enzyme that cleaves APP to produce Aβ peptides. By inhibiting γ-secretase, this compound reduces the production of Aβ peptides, thereby preventing the formation of plaques. The Notch signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound inhibits the Notch pathway by binding to the active site of γ-secretase, thereby preventing the cleavage of Notch receptors.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In Alzheimer's disease, this compound reduces the production of Aβ peptides, thereby preventing the formation of plaques. In cancer, this compound induces apoptosis and inhibits cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of γ-secretase and the Notch signaling pathway. It has been extensively studied in animal models and has shown promising results in preclinical studies. However, this compound also has several limitations. It is a relatively expensive compound, and its solubility in water is limited, which can make it challenging to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide. In Alzheimer's disease, further studies are needed to determine the optimal dosage and administration route of this compound. There is also a need for clinical trials to determine the safety and efficacy of this compound in humans. In cancer, further studies are needed to determine the optimal combination of this compound with other chemotherapeutic agents. There is also a need for studies to determine the long-term effects of this compound on cancer progression and patient survival. Additionally, there is a need for studies to determine the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular disease.
Aplicaciones Científicas De Investigación
N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, this compound inhibits the activity of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. Aβ peptides are known to accumulate in the brain, leading to the formation of plaques that are characteristic of Alzheimer's disease. By inhibiting γ-secretase, this compound reduces the production of Aβ peptides, thereby preventing the formation of plaques.
In cancer, this compound has been shown to inhibit the Notch signaling pathway. The Notch pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of the Notch pathway has been implicated in the development and progression of various types of cancer. By inhibiting the Notch pathway, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
N-[3-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-9-15(2)11-18(10-14)26-13-20(24)22-16-5-3-6-17(12-16)23-21(25)19-7-4-8-27-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSXCTKZSCBWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-chloro-4-fluorophenyl)butanamide](/img/structure/B3552173.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chlorophenyl)glycinamide](/img/structure/B3552176.png)


![4-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3552188.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3552193.png)

![N-{3-[(3-bromobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3552208.png)
![2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3552211.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552225.png)
![2-(2,4-dimethyl-6-nitrophenoxy)-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3552239.png)
![2-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552240.png)
![2-{3-[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3552245.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3552268.png)